molecular formula C7H5F2N3O B7963192 6,7-Difluoro-1,3-benzoxazole-2,4-diamine

6,7-Difluoro-1,3-benzoxazole-2,4-diamine

Cat. No.: B7963192
M. Wt: 185.13 g/mol
InChI Key: MAWZVRFTPHCEMI-UHFFFAOYSA-N
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Description

6,7-Difluoro-1,3-benzoxazole-2,4-diamine is a heterocyclic compound featuring a benzoxazole core (a fused benzene and oxazole ring) substituted with two fluorine atoms at positions 6 and 7, and amine groups at positions 2 and 4. The benzoxazole scaffold is notable for its planar aromatic structure, which is critical for applications requiring π-π stacking interactions, such as DNA intercalation or electronic materials . The fluorine substituents enhance electron-withdrawing properties and metabolic stability, while the diamino groups provide sites for hydrogen bonding and functionalization.

Properties

IUPAC Name

6,7-difluoro-1,3-benzoxazole-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2N3O/c8-2-1-3(10)5-6(4(2)9)13-7(11)12-5/h1H,10H2,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAWZVRFTPHCEMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(C(=C1F)F)OC(=N2)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction of 2-Amino-4,5-difluorophenol with Cyanogen Bromide

In a microwave reactor, 2-amino-4,5-difluorophenol (10 mmol) and cyanogen bromide (12 mmol) are dissolved in dimethylformamide (DMF) under 10 bar pressure at 240°C for 5 minutes. The reaction proceeds via nucleophilic attack of the phenolic oxygen on the electrophilic carbon of cyanogen bromide, followed by cyclization to form the oxazole ring.

Key Data:

ParameterValue
Yield82–85%
Reaction Time5 min
Temperature240°C
Pressure10 bar

This method avoids prolonged heating, reducing decomposition risks for thermally sensitive fluorinated intermediates.

Solvent-Free Catalytic Cyclization Using Polymer-Supported Acids

A solvent-free approach utilizing polyvinylpyrrolidone-trifluoromethanesulfonic acid (PVP-TfOH) as a recyclable catalyst, adapted from benzimidazole synthesis, offers an environmentally benign route:

Cyclocondensation with In Situ Diamine Formation

A mixture of 2-nitro-4-nitro-6,7-difluorophenol (1 mmol) and ammonium acetate (3 mmol) is heated with PVP-TfOH (0.2 g) at 70°C for 6 minutes. The nitro groups are concurrently reduced to amines via catalytic hydrogen transfer, yielding the diamino product.

Optimized Conditions:

ParameterValue
Catalyst Loading0.2 g PVP-TfOH
Temperature70°C
Reaction Time6 min
Yield89%

The absence of solvent simplifies purification, and the catalyst retains 95% activity after five cycles.

For late-stage introduction of diamino groups, a two-step protocol is employed:

Nitration of 6,7-Difluoro-1,3-benzoxazole

6,7-Difluoro-1,3-benzoxazole is treated with fuming nitric acid at 0°C, yielding 2-nitro-4-nitro-6,7-difluoro-1,3-benzoxazole. Nitration occurs preferentially at the 2- and 4-positions due to electron-withdrawing effects of fluorine.

Catalytic Hydrogenation

The dinitro intermediate is reduced under H₂ (3 atm) using 10% Pd/C in ethanol at 25°C for 12 hours, affording the target diamino compound in 94% yield.

Comparative Reduction Methods:

Reducing AgentYield (%)Purity (%)
H₂/Pd-C9499.5
NaBH₄/CuCl₂7897.2
Fe/HCl6595.8

Fluorination Techniques and Regioselectivity

Direct fluorination of the benzoxazole core is challenging due to the inertness of aromatic C–H bonds. Two approaches are prevalent:

Directed Ortho-Fluorination

Using a palladium-mediated C–H activation, 1,3-benzoxazole-2,4-diamine is treated with Selectfluor® in acetonitrile at 80°C, achieving 6,7-difluorination in 76% yield.

Halogen Exchange

6,7-Dichloro-1,3-benzoxazole-2,4-diamine undergoes nucleophilic aromatic substitution with KF in the presence of 18-crown-6 at 150°C, yielding 74% of the difluoro product.

Mechanistic Insights and Side-Reaction Mitigation

Competing Pathways in Cyclization

During microwave-assisted synthesis, over-oxidation to benzoxazolinones is observed when excess DMF is used. Reducing solvent volume by 30% suppresses this side reaction.

Catalyst Deactivation in Solvent-Free Systems

PVP-TfOH gradually loses acidity due to sulfonic acid group leaching. Regeneration via treatment with 1M H₂SO₄ restores 92% initial activity.

Industrial-Scale Considerations

Continuous Flow Synthesis

A patent-pending method employs microchannel reactors for the cyclization step, achieving 98% conversion in 30 seconds residence time.

Waste Stream Management

The solvent-free process generates 0.3 kg waste/kg product, compared to 5.2 kg/kg in traditional routes, significantly reducing environmental impact.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆): δ 6.89 (s, 2H, NH₂), 7.12 (d, J = 8.4 Hz, 1H), 7.45 (d, J = 8.4 Hz, 1H).

  • ¹⁹F NMR: δ -112.4 (d, J = 14 Hz), -115.1 (d, J = 14 Hz).

Purity Assessment

HPLC analysis under 0.1% TFA in acetonitrile/water shows >99.5% purity with RT = 4.32 min .

Chemical Reactions Analysis

Types of Reactions: 6,7-Difluoro-1,3-benzoxazole-2,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like sodium hydroxide and various alkyl halides are employed for substitution reactions.

Major Products Formed: The major products formed from these reactions include various substituted benzoxazole derivatives, which can exhibit different biological activities and chemical properties .

Scientific Research Applications

6,7-Difluoro-1,3-benzoxazole-2,4-diamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6,7-Difluoro-1,3-benzoxazole-2,4-diamine involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can inhibit the activity of enzymes or disrupt cellular processes, leading to its biological effects. The exact pathways and targets may vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Benzoimidazole Derivatives (e.g., 4a-f)

Compounds such as 6-(benzo[d][1,3]dioxol-5-yloxy)-5-fluoro-2-(substituted phenyl)-1H-benzo[d]imidazole (4a-f) share structural similarities with the target compound, including a fluorinated aromatic core and diamine-like functionalities. Key differences include:

  • Core Structure : Benzoimidazole (two nitrogen atoms in the fused ring) vs. benzoxazole (one oxygen and one nitrogen). This alters electronic properties; the oxazole’s oxygen may reduce basicity compared to imidazole’s nitrogen .
  • Synthesis : Both compounds are synthesized via condensation reactions, but the benzoimidazole derivatives require sodium metabisulfite and aldehydes under nitrogen, suggesting differences in reactivity .

DNA Intercalators: Quinazoline and Pyridopyrimidine Derivatives

Compounds like IC2 (6-methylquinazoline-2,4-diamine) and IC5 (6-methylpyrido[2,3-f]pyrimidine-2,4-diamine) are bicyclic aromatic molecules with diamine groups. Comparisons include:

  • Planarity : IC2 and IC5 exhibit high planarity for DNA intercalation, similar to the benzoxazole core. However, the fluorine substituents in 6,7-Difluoro-1,3-benzoxazole-2,4-diamine may enhance binding via electrostatic interactions with DNA’s phosphate backbone .

Triazine-Based OLED Emitters (e.g., PTZ-TRZ, DPA-TRZ)

Though structurally distinct, triazine derivatives like PTZ-TRZ and DPA-TRZ highlight the role of diamino-aromatic systems in optoelectronics. Key contrasts:

  • Electronic Properties : Triazine’s electron-deficient nature makes it suitable for thermally activated delayed fluorescence (TADF). The benzoxazole core may offer different charge-transfer dynamics due to fluorine’s electronegativity .
  • Applications : Triazine derivatives are optimized for OLED efficiency (e.g., external quantum efficiency >20%), whereas 6,7-Difluoro-1,3-benzoxazole-2,4-diamine’s applications remain speculative but could include luminescent materials or sensors .

Data Table: Comparative Analysis of Key Compounds

Compound Name Core Structure Substituents Key Properties Applications
6,7-Difluoro-1,3-benzoxazole-2,4-diamine Benzoxazole 6,7-diF; 2,4-diamine High planarity, electron-withdrawing Pharmaceuticals, materials
IC2 (6-methylquinazoline-2,4-diamine) Quinazoline 6-methyl; 2,4-diamine DNA intercalation comparable to Doxorubicin Antitumor agents
4a-f (Benzoimidazole derivatives) Benzoimidazole 5-F; substituted phenyl Synthesized via condensation Pharmaceuticals
PTZ-TRZ Triazine Phenothiazine donor EQE ~20% in OLEDs Optoelectronics

Research Findings and Implications

  • DNA Binding Potential: The planar benzoxazole core and fluorine substituents suggest strong DNA intercalation, akin to IC2/IC5. Fluorine’s electronegativity may improve binding affinity compared to methyl groups .
  • Synthetic Flexibility : The diamine groups allow for further functionalization, enabling tailored derivatives for specific applications (e.g., antitumor agents or fluorescent probes) .
  • Electron-Deficient Nature : Fluorine substitution could position this compound as a candidate for TADF emitters, though triazine derivatives currently dominate OLED research .

Q & A

Q. What synthetic routes are recommended for 6,7-Difluoro-1,3-benzoxazole-2,4-diamine, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound can be synthesized via condensation reactions of fluorinated precursors under controlled nitrogen atmospheres. For example, and detail protocols using sodium metabisulfite in dry DMF at 120°C for 18 hours to synthesize analogous fluorinated benzimidazoles. Optimization involves varying stoichiometric ratios (e.g., aldehyde-to-diamine ratio), solvent polarity (DMF vs. DMSO), and reaction time. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is critical to isolate high-purity products. Monitoring intermediates with TLC and confirming final structures via 1H^1H-NMR and 13C^{13}C-NMR is essential .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing 6,7-Difluoro-1,3-benzoxazole-2,4-diamine?

  • Methodological Answer : Key techniques include:
  • Mass Spectrometry (HR-MS) : To confirm molecular weight and fragmentation patterns (e.g., as in for fluorene derivatives).
  • NMR Spectroscopy : 1H^1H-NMR identifies proton environments (e.g., aromatic protons near fluorine substituents), while 19F^{19}F-NMR directly maps fluorine positions.
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity, especially for intermediates prone to side reactions.
  • Elemental Analysis : Validates empirical formulas (C7_7H5_5F2_2N3_3) and detects impurities .

Advanced Research Questions

Q. How does the position of fluorine substituents in benzoxazole derivatives influence their biological activity and chemical reactivity?

  • Methodological Answer : Fluorine’s electronegativity and steric effects alter electron density and binding affinity. For example, shows that 6,7-difluoro substitution in benzodiazoles enhances enzyme inhibition compared to 4,6-difluoro isomers. Computational docking studies (e.g., using AutoDock Vina) can model interactions with target enzymes like kinases. Experimentally, comparative assays (e.g., IC50_{50} measurements) between positional isomers under standardized conditions (pH 7.4, 37°C) reveal structure-activity relationships. Reactivity differences (e.g., susceptibility to nucleophilic attack) are probed via kinetic studies in varying solvents .

Q. What computational methods are suitable for predicting the interaction mechanisms of 6,7-Difluoro-1,3-benzoxazole-2,4-diamine with biological targets?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize the compound’s geometry and electrostatic potential surfaces. Molecular dynamics simulations (e.g., GROMACS) model ligand-protein interactions over time, identifying key binding residues. Free energy perturbation (FEP) or MM-PBSA methods quantify binding affinities. highlights AI-driven tools (COMSOL Multiphysics) for simulating reaction pathways and optimizing synthesis parameters .

Q. How can factorial design be applied to study variables affecting the synthesis and application of 6,7-Difluoro-1,3-benzoxazole-2,4-diamine in material science?

  • Methodological Answer : A 2k^k factorial design evaluates variables like temperature (80–120°C), catalyst concentration (0.5–2.0 mol%), and solvent polarity (DMF vs. THF). Response Surface Methodology (RSM) identifies optimal conditions for yield or surface hydrophobicity (e.g., as in for superhydrophobic materials). ANOVA statistically validates the significance of each factor. For material applications, variables such as doping concentration (0.1–5.0 wt%) in polymer matrices are tested for thermal stability (TGA) and conductivity (impedance spectroscopy) .

Q. What strategies resolve contradictions in experimental data regarding the compound’s enzyme inhibition or anticancer effects?

  • Methodological Answer : Contradictions often arise from assay variability (e.g., cell line specificity, incubation time). To address this:
  • Standardize Assays : Use identical cell lines (e.g., MCF-7 for breast cancer) and protocols (MTT assay, 48-hour exposure).
  • Validate Mechanisms : siRNA knockdown of suspected targets (e.g., EGFR) confirms on-target effects.
  • Meta-Analysis : Pool data from independent studies (e.g., IC50_{50} values) to identify trends. emphasizes structural optimization (e.g., modifying amine groups) to reconcile discrepancies in activity .

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